
6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is represented by the canonical SMILES notation: B(C1=CN=C(C=C1)OCC2=CC=C(C=C2)OC)(O)O .Physical And Chemical Properties Analysis
This compound is a white to light yellow powder. It has a molecular weight of 259.07 g/mol . It is slightly soluble in water but soluble in most organic solvents, including DMSO and methanol. It is stable under ambient conditions and can be stored at room temperature for long periods without degradation.Applications De Recherche Scientifique
Synthesis and Chemical Properties
6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid is a compound of interest in various synthetic and chemical research studies. One of its applications involves its role in the synthesis of complex organic molecules. For instance, this compound has been implicated in the synthesis of bibenzyl-4-yl-[5,6-dihydro-6-oxo-1-(4-pentenyl)pyridine-3-carboxylate]-4′-yl-(6-methoxypyridine-3-carboxylate), demonstrating its utility in creating new chemical structures with potential biological activity. The compound crystallizes in a triclinic space group, indicating its potential for forming solid-state structures with unique properties (Zugenmaier, 2013).
Additionally, it has been utilized in the enantioselective synthesis of axially chiral 3-bromo-4-alkoxy-2,6-dimethyl-5-(naphthalen-1-yl)pyridines through asymmetric Suzuki–Miyaura cross-coupling reactions, showcasing its applicability in creating chiral molecules with significant enantiomeric excess, which is vital for pharmaceutical research and development (Pomarański et al., 2016).
Biological Activity and Material Science
Further research into compounds related to 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid has shown a wide range of potential applications, including the development of novel compounds with anti-cancer activity. For instance, fluoro substituted benzo[b]pyran derivatives have been tested against lung, breast, and CNS cancer cell lines, revealing significant anticancer activity at low concentrations compared to reference drugs, suggesting that derivatives of this compound could play a role in the development of new anticancer agents (Hammam et al., 2005).
In the realm of material science, the compound has been explored for its potential in the synthesis of dyes and pigments. Research into mono/double 3-methoxypropan-1-amine substituted pyridone azo dyes has indicated that derivatives of 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid can result in improved pH stability of azo dyes, which is crucial for applications in dye-sensitized solar cells and organic LEDs, thereby extending the utility of this compound beyond merely pharmaceutical applications (Wang et al., 2018).
Mécanisme D'action
Mode of Action
The mode of action of 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid involves its interaction with its targets through Suzuki-Miyaura coupling reactions. This reaction is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds.
Propriétés
IUPAC Name |
[6-[(4-methoxyphenyl)methoxy]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4/c1-18-12-5-2-10(3-6-12)9-19-13-7-4-11(8-15-13)14(16)17/h2-8,16-17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKTHOUOOJXPRDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC2=CC=C(C=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674588 | |
| Record name | {6-[(4-Methoxyphenyl)methoxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
663955-80-4 | |
| Record name | {6-[(4-Methoxyphenyl)methoxy]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,8-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1462838.png)

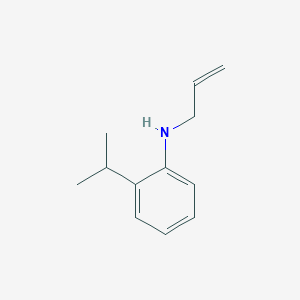

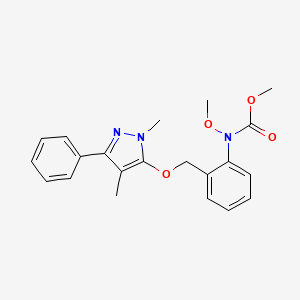
![3-{[1-(tert-Butoxycarbonyl)-3-pyrrolidinyl]methyl}benzoic acid](/img/structure/B1462847.png)
![4-[(1-Naphthyloxy)methyl]piperidine hydrochloride](/img/structure/B1462848.png)
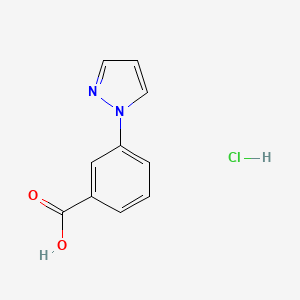
![2-(1-(Cyclohexylmethyl)-4-{[2-(methylsulfanyl)-5-pyrimidinyl]methyl}-2-piperazinyl)-1-ethanol](/img/structure/B1462851.png)
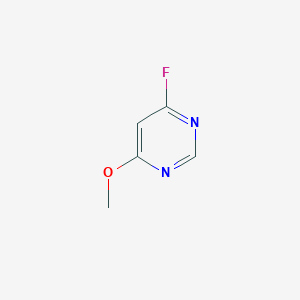

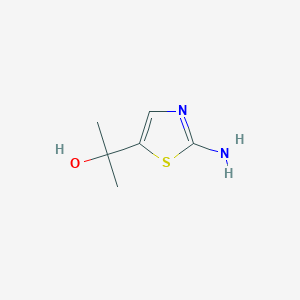
![6-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1462857.png)
